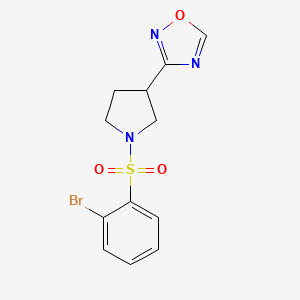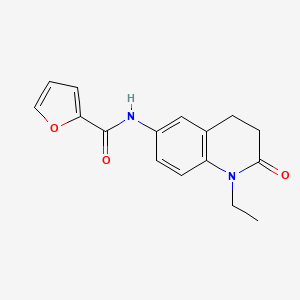![molecular formula C15H16N4O3S B2741325 N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide CAS No. 396723-40-3](/img/structure/B2741325.png)
N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological applications, including anticancer, anti-inflammatory, anticonvulsant, antioxidant, and antimicrobial activities .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions take place. Pyrazole compounds, for example, have been found to exhibit a wide range of reactions .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Research has shown that pyrazoline derivatives carrying an arylfuran or arylthiophene moiety, similar in structure to the specified compound, exhibit antioxidant properties. These compounds were synthesized and their antioxidant activities were determined using the DPPH scavenging assay, indicating moderate activity for certain derivatives (Jois, Kalluraya, & Girisha, 2014).
Anti-Tuberculosis Activity
A series of N-acylhydrazonyl-thienyl derivatives have been evaluated against Mycobacterium tuberculosis. Some compounds showed promising activity, suggesting the potential of thiophene-containing compounds in anti-tuberculosis drug development (Cardoso et al., 2014).
Antibacterial and Antifungal Activities
Novel 2-pyrazoline derivatives have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria, demonstrating potential applications in addressing bacterial infections (Ahuja & Sethi, 2015).
Anti-Tumor Evaluations
Compounds derived from pyrazole, thiophene, thieno[2,3-b]pyridine, and thiazole have undergone anti-tumor evaluations against various human tumor cell lines. Some derivatives exhibited significant inhibitory effects, highlighting their potential as anti-tumor agents (Mohareb, Abdallah, & Abdelaziz, 2013).
Analgesic and Anti-Inflammatory Activities
Research into new thiazole and pyrazoline heterocycles has shown that these compounds possess notable analgesic and anti-inflammatory activities. This suggests their potential use in developing new pain management and anti-inflammatory medications (Abdel-Wahab, Abdel-Gawad, Awad, & Badria, 2012).
Carbonic Anhydrase Inhibitors
Metal complexes of heterocyclic sulfonamide have been synthesized, showing strong carbonic anhydrase inhibitory properties. This research opens up new avenues for the development of inhibitors targeting various isoenzymes of carbonic anhydrase, which is significant in treating conditions like glaucoma, epilepsy, and mountain sickness (Büyükkıdan et al., 2013).
Material Science Applications
The synthesis and characterization of compounds like 1-phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline have been conducted, with studies on their optical properties indicating potential applications as multi-dentate ligands and orange-light emitting materials. This showcases the versatility of such compounds beyond medicinal applications, extending into material sciences for the development of novel optical materials (Guo, Zhao, Wu, & Li, 2014).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-9(2)15(20)16-14-12-7-23-8-13(12)17-18(14)10-3-5-11(6-4-10)19(21)22/h3-6,9H,7-8H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHQUAHVVWUBBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(4-(methylthio)phenyl)propan-1-one](/img/structure/B2741243.png)
![(1-(4-chlorophenyl)cyclopentyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2741245.png)
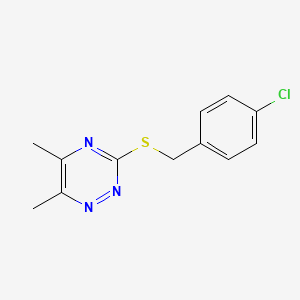
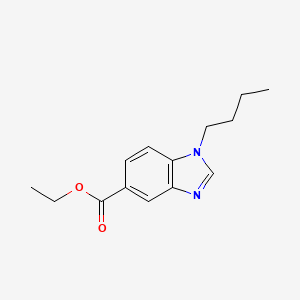
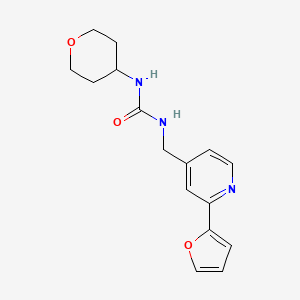
![1-[(2-Methylphenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2741252.png)
![1-methyl-N-[3-(methylsulfanyl)phenyl]piperidin-4-amine](/img/structure/B2741253.png)
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2741254.png)


![{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}urea](/img/structure/B2741258.png)
![N-(4-ethylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2741262.png)
